4-Anilino-4-oxobutanoic acid 4-Anilino-4-oxobutanoic acid 4-Anilino-4-oxobutanoic acid, also known as N-phenyl-succinamic acid or succinanilate, belongs to the class of organic compounds known as anilides. These are organic heterocyclic compounds derived from oxoacids RkE(=O)l(OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution. 4-Anilino-4-oxobutanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Anilino-4-oxobutanoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-anilino-4-oxobutanoic acid is primarily located in the cytoplasm.
Brand Name: Vulcanchem
CAS No.: 102-14-7
VCID: VC20788015
InChI: InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
SMILES: C1=CC=C(C=C1)NC(=O)CCC(=O)O
Molecular Formula: C10H11NO3
Molecular Weight: 193.2 g/mol

4-Anilino-4-oxobutanoic acid

CAS No.: 102-14-7

Cat. No.: VC20788015

Molecular Formula: C10H11NO3

Molecular Weight: 193.2 g/mol

* For research use only. Not for human or veterinary use.

4-Anilino-4-oxobutanoic acid - 102-14-7

Specification

Description 4-Anilino-4-oxobutanoic acid, also known as N-phenyl-succinamic acid or succinanilate, belongs to the class of organic compounds known as anilides. These are organic heterocyclic compounds derived from oxoacids RkE(=O)l(OH)m (l not 0) by replacing an OH group by the NHPh group or derivative formed by ring substitution. 4-Anilino-4-oxobutanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 4-Anilino-4-oxobutanoic acid has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 4-anilino-4-oxobutanoic acid is primarily located in the cytoplasm.
CAS No. 102-14-7
Molecular Formula C10H11NO3
Molecular Weight 193.2 g/mol
IUPAC Name 4-anilino-4-oxobutanoic acid
Standard InChI InChI=1S/C10H11NO3/c12-9(6-7-10(13)14)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Standard InChI Key KTFGFGGLCMGYTP-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)NC(=O)CCC(=O)O
Canonical SMILES C1=CC=C(C=C1)NC(=O)CCC(=O)O
Melting Point 148.5 °C

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